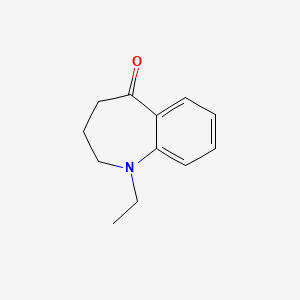

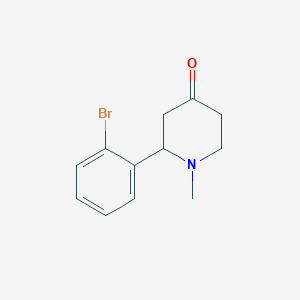

1-ethyl-2,3,4,5-tetrahydro-1H-1-benzazepin-5-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound 1-ethyl-2,3,4,5-tetrahydro-1H-1-benzazepin-5-one is a member of the benzazepine class of chemicals, which are heterocyclic compounds containing a benzene ring fused to an azepine ring. Benzazepines are known for their diverse pharmacological activities, including their use in the development of cardiovascular and central nervous system drugs .

Synthesis Analysis

The synthesis of benzazepine derivatives can be achieved through various routes. One approach involves the reductive amination of benzyl alkyl ketone with alpha-(aminomethyl)benzyl alcohol or the addition of a Grignard reagent to an oxazolidine derived from substituted phenylacetaldehyde . Another method includes converting indanone or tetralone to a cyanohydrin, followed by hydrogenolysis, lactamization, and reduction to yield bicyclic aryl piperidine or homopiperidine . Additionally, cyclization reactions of phenacylamines with organolithium reagents have been used to synthesize dihydro-3H-3-benzazepine derivatives10.

Molecular Structure Analysis

The molecular structure of benzazepine derivatives has been confirmed through various analytical techniques, including X-ray diffraction. For instance, the structure of 2-tert-butyloxycarbonyl-4,4-propylenedithio-2,3,4,5-tetrahydro-[1H]-2-benzazepine was elucidated using this method . The molecular structure is crucial for the biological activity of these compounds, as it influences their interaction with biological targets such as muscarinic receptors .

Chemical Reactions Analysis

Benzazepine derivatives can undergo various chemical reactions, including methylation, cyclization, and dehydration. Methylation of tetrahydro-5-oxo-1H-1-benzazepine has been achieved using lithium di-isopropylamide, although attempts to alkylate with di-iodoethane were unsuccessful . Cyclization of amino lactones at high temperatures can lead to the formation of tetrahydro-1H-2-benzazepin-1-ones, which can further dehydrate to form dihydro-1H-2-benzazepin-1-ones .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzazepine derivatives are influenced by their molecular structure. These properties are important for their pharmacokinetic and pharmacodynamic profiles. For example, the presence of a hydroxy group in the 5-position of tetrahydro-[1H]-2-benzazepin-4-ones can confer selective antagonism of muscarinic (M3) receptors, which is significant for their potential use as therapeutic agents . The synthesis of these compounds often involves complex reactions, such as ring-closing metathesis and reductive amination, to introduce the desired functional groups .

Applications De Recherche Scientifique

Synthesis and Derivative Formation

- Synthetic Methods and Derivatives: Research has explored various methods to synthesize and modify compounds similar to 1-ethyl-2,3,4,5-tetrahydro-1H-1-benzazepin-5-one. For instance, studies have developed methods to synthesize N-(3-methoxyphenyl)isonipecotic acid, leading to derivatives of 2,3,4,5-tetrahydro-1,4-ethano-1-benzazepin-5(1H)-one (Lennon & Proctor, 1979). Similarly, research has synthesized 1,2-Diphenyl-4,5-dihydro-3H-3-benzazepine derivatives through cyclization reactions (Kihara et al., 2006).

Applications in Chemistry and Pharmacology

- Chemical and Pharmacological Properties: Research has also investigated the chemical properties and potential pharmacological applications of similar compounds. For example, studies have explored the synthesis of 5-phenyl-2,3-dihydro- and 2,3,4,5-tetrahydro-1H-2-benzazepin-1-ones, examining their transformations and chemical characteristics (Ackerman et al., 1972). Additionally, there has been research on bridged-ring nitrogen compounds, analyzing their synthesis and structure to understand their potential as dopamine analogues (Gentles et al., 1991).

Safety and Hazards

Propriétés

IUPAC Name |

1-ethyl-3,4-dihydro-2H-1-benzazepin-5-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO/c1-2-13-9-5-8-12(14)10-6-3-4-7-11(10)13/h3-4,6-7H,2,5,8-9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPPVJNTYIVJYLO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCCC(=O)C2=CC=CC=C21 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(3-chlorophenyl)methyl]-7-ethyl-3,9-dimethyl-5,7,9-trihydro-4H-1,2,4-triazi no[4,3-h]purine-6,8-dione](/img/no-structure.png)

![2-[1-(3-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(4-ethylphenyl)acetamide](/img/structure/B3008856.png)

![2-(benzo[d][1,3]dioxol-5-yl)-N-(2-(diethylamino)ethyl)-N-(4,6-difluorobenzo[d]thiazol-2-yl)acetamide hydrochloride](/img/structure/B3008858.png)

![N-(3,4-difluorophenyl)-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamide](/img/structure/B3008860.png)

![5-(2,6-Dimethylmorpholin-4-yl)quinazolino[2,3-a]phthalazin-8-one](/img/structure/B3008861.png)

![N-[4-(1,1-dioxidoisothiazolidin-2-yl)phenyl]adamantane-1-carboxamide](/img/structure/B3008866.png)

![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide](/img/structure/B3008869.png)

![N-((1H-benzo[d]imidazol-2-yl)methyl)-2-benzamidooxazole-4-carboxamide](/img/structure/B3008870.png)